2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol
Overview
Description
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol is a complex organic compound notable for its unique structural configuration. The cyclopenta[c]pyrrole ring fused with hexahydro and difluoro groups imparts distinctive chemical properties to the molecule. This compound finds applications across several scientific domains, including organic synthesis, medicinal chemistry, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol involves multiple steps:
Formation of the cyclopenta[c]pyrrole ring: : This could be achieved via a Diels-Alder reaction followed by cyclization.
Introduction of the difluoro groups: : Fluorination using reagents such as diethylaminosulfur trifluoride (DAST).
Attachment of the ethan-1-ol group: : This can be executed via nucleophilic substitution or Grignard reaction.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is essential. This involves using cost-effective and readily available reagents, maintaining strict reaction conditions to maximize yield, and implementing purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol undergoes various chemical reactions, including:
Types of Reactions
Oxidation: : Forms ketones or aldehydes.
Reduction: : Yields the corresponding alcohol or amine.
Substitution: : Possible sites for electrophilic or nucleophilic attack are present.
Common Reagents and Conditions
Oxidation: : Use of agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: : Catalysts like Pt/C or reagents such as LiAlH₄.
Substitution: : Conditions involving strong bases or acids like NaOH or HCl.
Major Products
The products of these reactions vary based on the specific reagent and conditions used, but typically include various oxidized, reduced, or substituted derivatives maintaining the core structure.
Scientific Research Applications
The applications of 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol span multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: : Utilized in the production of specialized polymers or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is highly dependent on its specific application:
Molecular Targets: : May include enzymes, receptors, or cellular structures.
Pathways Involved: : Could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol stands out due to its unique structural features and the presence of difluoro groups, which can significantly alter its reactivity and biological activity.
List of Similar Compounds
Cyclopenta[c]pyrrole derivatives without fluorination.
Similar hexahydrocyclopenta ring systems with different substituents.
Other ethan-1-ol derivatives with varying side chains.
Conclusion
This compound is a versatile compound with potential for significant scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in several fields.
Properties
IUPAC Name |
2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)2-1-7-5-12(3-4-13)6-8(7)9/h7-8,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADDOKBFYXLYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CCO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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